Dyrk1A/|A-synuclein-IN-1
Description
Contextualizing Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) in Neurological Pathophysiology
Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in the development and function of the nervous system. frontiersin.organr.fr Its gene is located on chromosome 21, a region associated with Down syndrome. numberanalytics.comtandfonline.com
DYRK1A is instrumental in various neurodevelopmental processes, including neurogenesis, neuronal migration, and differentiation. frontiersin.orgnumberanalytics.com It achieves this by phosphorylating numerous proteins, such as transcription factors and other kinases, thereby regulating their activity. numberanalytics.com For instance, DYRK1A is known to phosphorylate the transcription factor NFAT, which is vital for gene expression during neurodevelopment. numberanalytics.com The expression of DYRK1A throughout fetal and postnatal life, as well as in adult and aging neurons, underscores its importance in neuron development, maturation, and aging. nih.gov
DYRK1A is a key regulator of the balance between proliferation and differentiation of neural progenitors. tandfonline.com It can halt cell proliferation and induce neuronal differentiation. tandfonline.com The kinase influences the cell cycle by modulating the stability of regulatory proteins. For example, it can reduce the levels of Cyclin D1 by phosphorylating it, which signals it for degradation. tandfonline.comcsic.es Conversely, it can phosphorylate p27Kip1, a cell cycle inhibitor, leading to its stabilization. tandfonline.com The proper dosage of DYRK1A is critical, as both its overexpression and deficiency can lead to altered brain development. frontiersin.org
Dysregulation of DYRK1A activity is linked to a variety of neurodevelopmental and neurodegenerative diseases. mdpi.com Overexpression of DYRK1A, as seen in Down syndrome, is a significant factor in the cognitive deficits and early onset of Alzheimer's-like pathology associated with the condition. frontiersin.orgclinmedjournals.orgnih.gov The kinase is implicated in the formation of both amyloid plaques and neurofibrillary tangles, the hallmarks of Alzheimer's disease. clinmedjournals.orgresearchgate.net It phosphorylates key proteins such as the amyloid precursor protein (APP) and tau. clinmedjournals.orgnih.gov Furthermore, elevated DYRK1A levels have been observed in the brains of patients with other neurodegenerative conditions like Parkinson's disease and Huntington's disease. mdpi.com
Significance of Alpha-Synuclein (α-synuclein) in Protein Misfolding Disorders
Alpha-synuclein (α-synuclein) is a protein abundant in the brain, and its misfolding and aggregation are central to a group of neurodegenerative diseases known as synucleinopathies. nih.gov
Synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the abnormal accumulation of α-synuclein in the brain. mdpi.combohrium.com In Parkinson's disease and dementia with Lewy bodies, these aggregates form structures called Lewy bodies and Lewy neurites within neurons. wikipedia.orge-jmd.org In multiple system atrophy, the aggregates are primarily found in glial cells as glial cytoplasmic inclusions. mdpi.comwikipedia.org The discovery that α-synuclein is the main component of these inclusions has solidified its central role in the pathology of these diseases. bohrium.compnas.org
While most α-synuclein in a healthy brain is unphosphorylated, over 90% of the aggregated α-synuclein in the Lewy bodies of Parkinson's disease patients is phosphorylated at a specific site, Serine 129. nih.gov This phosphorylation is believed to be pathologically significant, as it can promote the aggregation of α-synuclein and the formation of inclusions. nih.gov The aggregation of α-synuclein is a toxic process that disrupts cellular functions and ultimately leads to the death of neurons. bmglabtech.com The misfolded protein can form small toxic oligomers and larger insoluble fibrils that make up the characteristic Lewy bodies. bmglabtech.comnih.gov
Research Findings on Dyrk1A and α-synuclein Interaction
| Finding | Description | Source |
| Direct Interaction | DYRK1A has been shown to directly bind to α-synuclein in neuronal cells. | nih.gov |
| Phosphorylation | DYRK1A can phosphorylate α-synuclein. One identified phosphorylation site is Serine 87. | nih.gov |
| Enhanced Aggregation | The phosphorylation of α-synuclein by DYRK1A enhances the formation of intracellular inclusions. | nih.gov |
| Increased Neurotoxicity | Aggregates formed by phosphorylated α-synuclein are reported to be more neurotoxic than those composed of unmodified α-synuclein. | nih.gov |
| Inhibition of DYRK1A | Blocking the kinase activity of DYRK1A has been observed to prevent α-synuclein phosphorylation and the formation of aggregates. | nih.gov |
Rationale for Dual Targeting of DYRK1A and α-synuclein Aggregation with Investigational Compounds
The strategy of simultaneously targeting both the DYRK1A enzyme and the aggregation of α-synuclein protein is founded on the intricate and overlapping pathological mechanisms that drive neurodegenerative disorders, particularly synucleinopathies like Parkinson's disease. researchgate.netmdpi.com The rationale for this dual-target approach is supported by several key lines of evidence.
A primary justification is the direct biochemical relationship between DYRK1A and α-synuclein. nih.govthebiogrid.org Studies have demonstrated that DYRK1A can directly phosphorylate α-synuclein. nih.govthebiogrid.orgresearchgate.net This phosphorylation event is a critical step that promotes the misfolding and subsequent aggregation of α-synuclein into oligomers and larger inclusions known as Lewy bodies, which are pathological hallmarks of Parkinson's disease. mdpi.comthebiogrid.orgmdpi.com Research indicates that these phosphorylated α-synuclein aggregates have a distinct morphology and are more neurotoxic than their unmodified counterparts. nih.govthebiogrid.org Therefore, inhibiting DYRK1A is a direct mechanism to reduce the formation of these toxic protein species. researchgate.netbiolifesas.org
Furthermore, the involvement of DYRK1A extends to other neurodegenerative pathways, suggesting that its inhibition could offer broader neuroprotective benefits. DYRK1A is known to phosphorylate other proteins central to neurodegeneration, such as the tau protein, which is primarily associated with Alzheimer's disease. mdpi.comnih.gov There is evidence of significant cross-talk between tauopathies and synucleinopathies, where the aggregated forms of tau and α-synuclein can mutually promote each other's oligomerization. researchgate.net By inhibiting DYRK1A, a single compound can potentially disrupt the pathological cascades of both α-synuclein and tau.
Investigational compounds that possess this dual-inhibitory function, such as Dyrk1A/α-synuclein-IN-1, offer the potential for a synergistic therapeutic effect. researchgate.net This approach aims to simultaneously address both an upstream enzymatic trigger (DYRK1A activity) and a downstream pathological event (α-synuclein aggregation). researchgate.net In cellular models of Parkinson's disease, dual-inhibitor compounds have shown the ability to protect neuroblastoma cells from α-synuclein-induced cytotoxicity. researchgate.net For instance, Dyrk1A/α-synuclein-IN-1 (b1) demonstrated efficacy in protecting cells against toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, an effect that has been previously associated with the inactivation of DYRK1A. researchgate.net This provides a strong basis for exploring dual-target inhibitors as a more comprehensive strategy to combat the complex nature of neurodegeneration. researchgate.netresearchgate.net
Detailed Research Findings
The following tables provide a summary of the inhibitory activities and neuroprotective effects of Dyrk1A/α-synuclein-IN-1 and related compounds based on available research data.
Table 1: Inhibitory Activity of Dyrk1A/α-synuclein-IN-1 and Related Dual-Inhibitor Compounds
| Compound Name | Alternate Name | Target | IC₅₀ Value | Citation |
|---|---|---|---|---|
| Dyrk1A/α-synuclein-IN-1 | Compound b1 | DYRK1A | 177 nM | medchemexpress.com, medchemexpress.com |
| α-synuclein Aggregation | 10.5 µM | medchemexpress.com, medchemexpress.com |
Table 2: Comparative Inhibitory Activity of Selected DYRK1A Inhibitors
| Compound Name | Target | IC₅₀ Value | Citation |
|---|---|---|---|
| Dyrk1A-IN-1 | DYRK1A | 119 nM | medchemexpress.com |
| Dyrk1A-IN-3 | DYRK1A | 76 nM | medchemexpress.com |
| Dyrk1A-IN-11 | DYRK1A | 2.1 nM (EC₅₀) | medchemexpress.com |
| Dyrk1A-IN-13 | DYRK1A | 41 nM | medchemexpress.com |
| CX-4945 | DYRK1A | 6.8 nM | nih.gov |
Table 3: Summary of Neuroprotective Effects in Cellular Models
| Compound | Cellular Model | Protective Effect | Citation |
|---|---|---|---|
| Dyrk1A/α-synuclein-IN-1 (b1) | SH-SY5Y neuroblastoma cells | Protection against α-synuclein-induced cytotoxicity | researchgate.net |
| SH-SY5Y neuroblastoma cells | Protection against 6-hydroxydopamine (6-OHDA)-induced cell death | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28) |
InChI Key |
ATNNUKBJZFOVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |
Origin of Product |
United States |
Molecular Mechanisms of Dyrk1a/α Synuclein in 1 Action
Direct Inhibition of DYRK1A Kinase Activity by Dyrk1A/α-synuclein-IN-1
Dyrk1A/α-synuclein-IN-1, also identified as Compound b1, was developed from a 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea scaffold designed to inhibit the kinase activity of DYRK1A. nih.gov This enzyme plays a crucial role in cellular processes and has been implicated in the hyperphosphorylation of proteins involved in neurodegeneration. acs.orgnih.gov
The inhibitory potency of Dyrk1A/α-synuclein-IN-1 against its kinase target has been quantified through enzymatic assays. These assessments determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Dyrk1A/α-synuclein-IN-1 exhibits potent inhibition of DYRK1A with an IC50 value in the nanomolar range. medchemexpress.com
The compound demonstrates an IC50 value of 177 nM against DYRK1A, classifying it as a potent inhibitor of the kinase. medchemexpress.com Another compound from the same developmental series, derivative b27, showed even higher potency with an IC50 of 20 nM against DYRK1A. nih.gov
Table 1: Enzymatic Inhibition of DYRK1A
| Compound | Target | IC50 Value |
|---|---|---|
| Dyrk1A/α-synuclein-IN-1 | DYRK1A | 177 nM |
A critical aspect of a kinase inhibitor's profile is its selectivity, particularly against closely related kinases, to minimize off-target effects. The DYRK family of kinases includes several members, with DYRK1B being the most homologous isoform to DYRK1A. acs.orgnih.gov Developing inhibitors that can distinguish between these two is a significant challenge due to the highly conserved nature of their ATP-binding sites. nih.gov
The chemical scaffold from which Dyrk1A/α-synuclein-IN-1 originates was specifically modified to enhance selectivity for DYRK1A. nih.gov Research on this series of 6-hydroxybenzothiazole (B183329) urea (B33335) derivatives has shown that high selectivity over DYRK1B and other related kinases can be achieved. nih.govacs.orgnih.gov For instance, compound b27, a potent analogue, was found to have high selectivity over these kinases. nih.gov Furthermore, an extended selectivity profiling of other compounds from this class confirmed enhanced selectivity against DYRK1B. acs.orgnih.gov This suggests that the structural design of Dyrk1A/α-synuclein-IN-1 is favorable for specific binding to DYRK1A over its closest homologues.
Direct Modulation of α-synuclein Aggregation by Dyrk1A/α-synuclein-IN-1
In addition to its action on DYRK1A, the compound was engineered to possess a second, novel activity: the direct inhibition of α-synuclein aggregation. nih.gov This protein's misfolding and aggregation into oligomers and fibrils is a primary pathological hallmark of synucleinopathies such as Parkinson's disease. nih.gov
Dyrk1A/α-synuclein-IN-1 directly interferes with the aggregation cascade of α-synuclein. It exhibits this activity with an IC50 value of 10.5 µM. medchemexpress.com This dual-activity profile marks the compound as a multi-target agent designed to address two key pathogenic mechanisms.
Table 2: Dual Inhibition Profile of Dyrk1A/α-synuclein-IN-1
| Compound | Target/Process | IC50 Value |
|---|---|---|
| Dyrk1A/α-synuclein-IN-1 | DYRK1A Kinase Activity | 177 nM |
| Dyrk1A/α-synuclein-IN-1 | α-synuclein Aggregation | 10.5 µM |
The kinase activity of DYRK1A is directly linked to the aggregation of α-synuclein. DYRK1A phosphorylates α-synuclein at specific serine residues, such as Ser-87. nih.gov This post-translational modification is a significant event that enhances the formation of α-synuclein aggregates and intracellular inclusions. nih.gov These phosphorylated aggregates are reported to have a distinct morphology and may be more neurotoxic than those formed from the unmodified protein. nih.gov
By inhibiting DYRK1A, Dyrk1A/α-synuclein-IN-1 blocks this phosphorylation pathway. This action prevents the modification of α-synuclein by the kinase, thereby suppressing the enhanced aggregation and inclusion formation that results from phosphorylation. nih.gov Therefore, the compound's inhibitory effect on DYRK1A provides an indirect mechanism to reduce the burden of aggregates formed by phosphorylated α-synuclein, complementing its direct anti-aggregation activity.
Cellular and Molecular Pathological Processes Influenced by Dyrk1a/α Synuclein in 1
Downstream Effects of DYRK1A Inhibition
The therapeutic potential of Dyrk1A/α-synuclein-IN-1 is rooted in its ability to counteract the pathological consequences of excessive DYRK1A activity. DYRK1A is a highly regulated protein kinase involved in a multitude of cellular processes, including signaling, mRNA splicing, transcription, and cell survival. mdpi.com Both overexpression and underexpression of DYRK1A are linked to significant human diseases, particularly neurodevelopmental and neurodegenerative disorders. mdpi.comjneurosci.org By inhibiting DYRK1A, Dyrk1A/α-synuclein-IN-1 can influence these pathways.
DYRK1A is a critical regulator of the balance between proliferation and differentiation in neural progenitor cells. researchgate.net Overexpression of DYRK1A has been shown to inhibit cell cycle progression, specifically by acting as a negative regulator of the G1-S phase transition, which can lead to premature cell cycle exit and neuronal differentiation. jneurosci.orgrwth-aachen.denih.gov This action is dependent on its kinase activity. jneurosci.orgrwth-aachen.de
Inhibition of DYRK1A by a compound such as Dyrk1A/α-synuclein-IN-1 is expected to reverse these effects. Studies have shown that DYRK1A exerts its influence on the cell cycle by phosphorylating key regulatory proteins. rwth-aachen.defrontiersin.org For instance, DYRK1A-mediated phosphorylation affects the stability of Cyclin D1 and p27Kip1, proteins that are essential for the progression through the G1 phase of the cell cycle. rwth-aachen.de Overexpression of DYRK1A leads to the degradation of Cyclin D1 and stabilization of p27Kip1, thereby arresting cells in the G1 phase. rwth-aachen.denih.gov Therefore, inhibition of DYRK1A could potentially restore the levels of these proteins, promote the neurogenic potential of neural stem cells, and prevent premature differentiation, which is a pathological feature in conditions like Down syndrome. researchgate.netalzdiscovery.org
Table 1: Impact of DYRK1A on Cell Cycle Regulators
| Cell Cycle Regulator | Effect of DYRK1A Phosphorylation | Consequence of DYRK1A Overexpression | Predicted Effect of Dyrk1A/α-synuclein-IN-1 Inhibition |
| Cyclin D1 | Phosphorylation at Thr286 promotes nuclear export and degradation. rwth-aachen.de | Decreased protein levels, contributing to G1 phase arrest. jneurosci.orgrwth-aachen.de | Increased Cyclin D1 stability, promoting G1-S transition. |
| p27Kip1 | Phosphorylation at Ser10 leads to its stabilization. rwth-aachen.denih.gov | Increased protein stability, contributing to G1 phase arrest. rwth-aachen.de | Decreased p27Kip1 stability, facilitating cell cycle progression. |
DYRK1A's role as a kinase means it directly phosphorylates a wide array of substrate proteins, including several that are central to the pathology of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comfrontiersin.org Dyrk1A/α-synuclein-IN-1, by inhibiting this kinase activity, directly interferes with these pathological phosphorylation events.
The hyperphosphorylation of the microtubule-associated protein Tau is a primary pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs). frontiersin.orgsemanticscholar.org DYRK1A is one of the kinases implicated in this process. nih.govresearchgate.net Research has demonstrated that DYRK1A directly phosphorylates Tau at multiple residues, including Thr-212, Ser-202, and Ser-404, which are sites known to be hyperphosphorylated in AD. semanticscholar.orgmaayanlab.cloud Overexpression of DYRK1A in transgenic mice results in a significant increase in phosphorylated Tau. semanticscholar.org Furthermore, DYRK1A can act as a "priming" kinase, where its phosphorylation of Tau facilitates subsequent phosphorylation by other kinases like GSK-3β, amplifying the hyperphosphorylation cascade. nih.gov
Inhibition of DYRK1A has been shown to reduce the phosphorylation of Tau proteins in a dose-dependent manner. frontiersin.org Therefore, Dyrk1A/α-synuclein-IN-1 is expected to decrease the pathological hyperphosphorylation of Tau, thereby potentially preventing the formation of NFTs and mitigating downstream neurotoxicity. frontiersin.org
The generation and aggregation of amyloid-β (Aβ) peptides, derived from the amyloid precursor protein (APP), is another key event in AD pathology. frontiersin.org DYRK1A contributes to this pathology by directly phosphorylating APP at the Threonine 668 residue. researchgate.netnih.gov This phosphorylation event is significant because it can influence APP processing, increasing its affinity for the secretase enzymes (like BACE1) that cleave APP to produce Aβ peptides. frontiersin.org Overexpression of Dyrk1a in mice has been shown to enhance APP phosphorylation and increase the production of Aβ. nih.gov
By inhibiting DYRK1A, Dyrk1A/α-synuclein-IN-1 can reduce the phosphorylation of APP at Thr668. frontiersin.orgresearchgate.net This action is anticipated to alter APP turnover and processing, ultimately leading to a reduction in the generation of neurotoxic Aβ peptides, thus addressing a core pathological mechanism of Alzheimer's disease. frontiersin.org
DYRK1A's influence extends to proteins implicated in Parkinson's disease. It has been shown to phosphorylate Parkin, an E3 ubiquitin ligase whose neuroprotective functions are compromised in some forms of PD. mdpi.com The phosphorylation of Parkin by DYRK1A inhibits its enzymatic activity, thereby impairing its ability to tag proteins for degradation and protect dopaminergic neurons. mdpi.com
Additionally, DYRK1A phosphorylates Septin 4 (SEPT4), a protein found within α-synuclein-positive Lewy bodies, the characteristic pathological aggregates in PD. mdpi.comrwth-aachen.de Phosphorylation of SEPT4 by DYRK1A promotes the aggregation of α-synuclein and contributes to the loss of dopaminergic neurons. mdpi.com As a dual inhibitor of both DYRK1A and α-synuclein aggregation, Dyrk1A/α-synuclein-IN-1 is uniquely positioned to intervene in these processes. Its inhibition of DYRK1A would be expected to preserve Parkin's neuroprotective activity and reduce the SEPT4-mediated aggregation of α-synuclein.
DYRK1A also functions within the cell nucleus, where it regulates gene expression by phosphorylating various transcription factors and components of the transcriptional machinery. mdpi.comfrontiersin.org Inhibition of DYRK1A by Dyrk1A/α-synuclein-IN-1 can thus have widespread effects on cellular gene expression profiles.
DYRK1A modulates the activity of several key transcription factors. frontiersin.orgresearchgate.net It has been shown to phosphorylate and regulate the nuclear translocation and activity of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. maayanlab.cloudnih.gov DYRK1A can also positively regulate the activity of CREB (cAMP response element-binding protein) and GLI1, a key effector in the Hedgehog signaling pathway. frontiersin.orgresearchgate.net
Furthermore, DYRK1A interacts with and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, the central enzyme responsible for transcribing DNA into mRNA. frontiersin.orgresearchgate.net This suggests that DYRK1A can act as a gene-specific kinase for RNA Polymerase II, directly influencing the transcription of a subset of genes. researchgate.net Consequently, inhibiting DYRK1A with Dyrk1A/α-synuclein-IN-1 would be expected to alter the expression of genes regulated by NFAT, CREB, and GLI1, and to modify the transcriptional landscape through its effects on RNA Polymerase II.
Table 2: Nuclear Targets of DYRK1A and Effects of Inhibition
| Nuclear Target | Role of DYRK1A | Predicted Effect of Dyrk1A/α-synuclein-IN-1 Inhibition |
| NFAT | Regulates nuclear translocation and activity. maayanlab.cloudnih.gov | Altered NFAT-dependent gene transcription. |
| CREB | Positively regulates activity. researchgate.net | Modulation of CREB-mediated gene expression. |
| GLI1 | Positively regulates activity. frontiersin.orgresearchgate.net | Attenuation of Hedgehog signaling pathway. |
| RNA Polymerase II | Phosphorylates the C-terminal domain (CTD). frontiersin.orgresearchgate.net | Changes in the transcription of specific genes. |
Regulation of Synaptic Proteins and Endocytic Machinery
The proper functioning of synapses relies on the tightly regulated process of synaptic vesicle endocytosis, which is essential for recycling synaptic vesicles after neurotransmitter release. The protein kinase DYRK1A has been identified as a key regulator of this process through its phosphorylation of several proteins involved in the endocytic machinery. Overexpression of DYRK1A has been shown to impair clathrin-mediated endocytosis, leading to defects in the recycling of synaptic vesicles elsevierpure.comnih.gov.
DYRK1A directly phosphorylates a number of critical endocytic proteins, including Dynamin I, Amphiphysin I, and Synaptojanin I mdpi.comresearchgate.netjneurosci.orgnih.gov. Phosphorylation of these proteins by DYRK1A can alter their interactions and function, thereby affecting the efficiency of synaptic vesicle budding and recycling researchgate.netfigshare.com. For instance, phosphorylation of Dynamin I, Amphiphysin I, and Synaptojanin I in their proline-rich domains (PRD) has been shown to reduce their interaction with the SH3 domains of other endocytic proteins like endophilin researchgate.net. This disruption of protein-protein interactions is thought to slow down the invagination and fission steps of synaptic vesicle formation researchgate.netfigshare.com.
While the inhibitory action of Dyrk1A/α-synuclein-IN-1 on DYRK1A kinase activity is established, direct evidence of its specific effects on the phosphorylation status of Dynamin I, Amphiphysin I, and Synaptojanin I has not yet been extensively reported. However, by inhibiting DYRK1A, it is hypothesized that Dyrk1A/α-synuclein-IN-1 can normalize the phosphorylation state of these endocytic proteins, thereby rescuing the defects in synaptic vesicle endocytosis caused by excessive DYRK1A activity.
Table 1: DYRK1A Substrates in the Endocytic Machinery
| Protein | Function in Endocytosis | Effect of DYRK1A Phosphorylation | Potential Effect of Dyrk1A/α-synuclein-IN-1 |
| Dynamin I | GTPase responsible for the fission of clathrin-coated vesicles from the plasma membrane. | Alters its interaction with other endocytic proteins. | May restore normal protein-protein interactions and vesicle fission. |
| Amphiphysin I | Involved in the recruitment of dynamin to the neck of budding vesicles and membrane curvature sensing. | Reduces its binding to endophilin. | Could enhance the recruitment of dynamin and promote vesicle budding. |
| Synaptojanin I | A lipid phosphatase that dephosphorylates phosphoinositides, facilitating the uncoating of clathrin from newly formed vesicles. | Modulates its interactions with other endocytic accessory proteins. | May improve the efficiency of clathrin uncoating and vesicle recycling. |
Influence on Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. However, its dysregulation in the nervous system can lead to neuronal loss and contribute to the pathology of neurodegenerative diseases. DYRK1A has been implicated as a regulator of apoptotic signaling pathways, with its effects being context-dependent.
One of the key pathways influenced by DYRK1A is the Apoptosis signal-regulating kinase 1 (ASK1)-c-Jun N-terminal kinase (JNK) signaling cascade. DYRK1A can directly interact with and phosphorylate ASK1, leading to the activation of the downstream JNK pathway, which is a known mediator of apoptosis in response to cellular stress researchgate.netnih.govnih.govthebiogrid.orgdntb.gov.ua. Therefore, inhibition of DYRK1A by Dyrk1A/α-synuclein-IN-1 is expected to suppress this pro-apoptotic signaling cascade.
Conversely, the PI3K/AKT signaling pathway is a major pro-survival pathway that counteracts apoptosis. Studies have shown that knockdown of Dyrk1a can lead to the activation of the PI3K/AKT pathway, resulting in reduced apoptosis in dopaminergic neurons nih.govnih.gov. This suggests that by inhibiting DYRK1A, Dyrk1A/α-synuclein-IN-1 may promote neuronal survival through the upregulation of PI3K/AKT signaling. The neuroprotective effects of Dyrk1A/α-synuclein-IN-1 observed in cellular models of Parkinson's disease, such as its ability to protect against 6-hydroxydopamine-induced cell death, are consistent with its role in modulating these apoptotic and survival pathways nih.gov.
Direct and Indirect Effects on α-synuclein Pathology
The aggregation of α-synuclein into toxic oligomers and insoluble fibrils is a central pathological hallmark of synucleinopathies, including Parkinson's disease. Dyrk1A/α-synuclein-IN-1 is uniquely positioned to combat this pathology through its dual mechanism of action.
Reduction of DYRK1A-Mediated α-synuclein Phosphorylation
Phosphorylation of α-synuclein, particularly at Serine 129 (Ser129), is a common post-translational modification found in α-synuclein aggregates within Lewy bodies nih.gov. While the precise role of this phosphorylation is still under investigation, it is believed to play a significant role in the pathogenesis of synucleinopathies lu.se. DYRK1A has been identified as one of the kinases responsible for phosphorylating α-synuclein at both Serine 87 (Ser87) and Ser129 elsevierpure.comnih.govthebiogrid.org.
By inhibiting the kinase activity of DYRK1A, Dyrk1A/α-synuclein-IN-1 directly reduces the phosphorylation of α-synuclein at these sites. This reduction in phosphorylation is a key mechanism by which the inhibitor can prevent the downstream pathological consequences associated with hyperphosphorylated α-synuclein.
Mitigation of Intracellular α-synuclein Inclusion Formation
In addition to its role as a DYRK1A inhibitor, Dyrk1A/α-synuclein-IN-1 also acts as a direct inhibitor of α-synuclein aggregation nih.govmedchemexpress.com. This dual functionality is a significant advantage in targeting the multifaceted pathology of synucleinopathies. The compound has been shown to effectively inhibit the formation of α-synuclein aggregates in vitro nih.govmedchemexpress.com.
Table 2: Inhibitory Activity of Dyrk1A/α-synuclein-IN-1
| Target | IC50 | Reference |
| DYRK1A Kinase Activity | 177 nM | medchemexpress.com |
| α-synuclein Aggregation | 10.5 µM | medchemexpress.com |
The ability of Dyrk1A/α-synuclein-IN-1 to both prevent the phosphorylation of α-synuclein and directly inhibit its aggregation provides a two-pronged approach to mitigating the formation of toxic intracellular inclusions.
Prevention of α-synuclein-Induced Cytotoxicity in Neuronal Models
The accumulation of α-synuclein aggregates is toxic to neurons and is a major contributor to the neurodegeneration observed in Parkinson's disease and other synucleinopathies. The neuroprotective effects of Dyrk1A/α-synuclein-IN-1 have been demonstrated in cellular models of α-synuclein-induced toxicity nih.gov.
In studies using the human neuroblastoma cell line SH-SY5Y, Dyrk1A/α-synuclein-IN-1 was shown to protect against the cytotoxic effects of α-synuclein nih.gov. This neuroprotective activity is likely a result of its dual action in inhibiting both DYRK1A and α-synuclein aggregation, thereby reducing the burden of toxic α-synuclein species and promoting neuronal survival.
Interplay with Neuroinflammatory Mechanisms
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Activated microglia and astrocytes can release pro-inflammatory cytokines and reactive oxygen species, which can exacerbate neuronal damage. DYRK1A has been implicated in the regulation of inflammatory responses in the brain nih.gov.
Inhibition of DYRK1A has been shown to suppress neuroinflammation in various models. For instance, the DYRK1A inhibitor harmine (B1663883) was found to reduce the production of pro-inflammatory factors in lipopolysaccharide (LPS)-stimulated microglial cells nih.govresearchgate.net. This anti-inflammatory effect was associated with the inhibition of the TLR4/NF-κB signaling pathway nih.gov. Furthermore, DYRK1A has been linked to the regulation of T-cell function and the differentiation of pro-inflammatory T-helper 17 (Th17) cells, suggesting a role in modulating the adaptive immune response in the central nervous system frontiersin.org.
While the direct effects of Dyrk1A/α-synuclein-IN-1 on neuroinflammatory pathways have not been explicitly detailed, its function as a potent DYRK1A inhibitor suggests that it likely possesses anti-inflammatory properties. By suppressing DYRK1A activity, Dyrk1A/α-synuclein-IN-1 may help to dampen the neuroinflammatory response, thereby providing an additional layer of neuroprotection in the context of neurodegenerative disease.
Preclinical Efficacy Studies of Dyrk1a/α Synuclein in 1 in Disease Models
Investigations in Parkinson's Disease and Synucleinopathy Models
The pathological hallmark of Parkinson's disease and other synucleinopathies involves the aggregation of the α-synuclein protein into Lewy bodies. thebiogrid.org DYRK1A can directly phosphorylate α-synuclein, a post-translational modification that may promote its aggregation and subsequent neurotoxicity. mdpi.comthebiogrid.orgnih.gov Therefore, inhibiting DYRK1A is a rational approach to mitigate α-synuclein pathology.
Studies utilizing human neuroblastoma SH-SY5Y cells, a common in vitro model for Parkinson's disease research, have provided foundational evidence for the neuroprotective effects of inhibiting DYRK1A. The compound Dyrk1A/α-synuclein-IN-1, a 6-hydroxybenzothiazole (B183329) urea (B33335) derivative, was identified as a dual inhibitor of both DYRK1A kinase activity and α-synuclein aggregation. medchemexpress.comalzdiscovery.org
In cellular models, including those treated with neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) to mimic Parkinsonian pathology, inhibition of DYRK1A has demonstrated significant therapeutic potential. Knockdown of the DYRK1A gene in MPP+-treated SH-SY5Y cells resulted in a marked decrease in the levels of phosphorylated α-synuclein at the Serine 129 residue (P-α-syn, Ser129), a form of the protein closely associated with aggregation and toxicity. Conversely, overexpression of DYRK1A exacerbated the levels of P-α-syn (Ser129). Furthermore, specific inhibitors have been shown to protect against cell death induced by toxins like 6-hydroxydopamine (6-OHDA) in these cell lines. alzdiscovery.org These findings suggest that inhibiting DYRK1A can directly interfere with the pathogenic modification of α-synuclein and protect neurons from degeneration. alzdiscovery.org
Table 1: Molecular Effects of DYRK1A Inhibition in In Vitro Parkinson's Disease Models
| Model System | Key Intervention | Observed Molecular Outcome | Reference |
|---|---|---|---|
| SH-SY5Y Cells | DYRK1A Knockdown (siRNA) | Decreased P-α-synuclein (Ser129) levels | |
| SH-SY5Y Cells | DYRK1A Overexpression | Increased P-α-synuclein (Ser129) levels | |
| SH-SY5Y Cells | Dyrk1A/α-synuclein-IN-1 (b1) | Protection against 6-OHDA induced cell death | alzdiscovery.org |
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create rodent models of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human condition. nih.govsemanticscholar.orgsemanticscholar.org In these MPTP-induced mouse models, expression of DYRK1A was found to be upregulated, suggesting its involvement in the neurodegenerative process. nih.gov
Studies using genetic knockdown of the Dyrk1a gene in the midbrain of MPTP-treated mice have shown a significant reduction in dopaminergic neuron apoptosis. nih.govnih.gov Pharmacological inhibition has also proven effective. Treatment with DYRK1A inhibitors, such as Harmine (B1663883), attenuated neuronal apoptosis and mitigated mitochondrial damage in the brains of MPTP-treated mice. nih.gov These results from in vivo models corroborate the cellular findings and indicate that targeting DYRK1A can protect the vulnerable neuronal populations affected in Parkinson's disease. nih.govnih.gov
Inhibition of DYRK1A in rodent models of Parkinson's disease leads to improvements in both molecular and behavioral endpoints. alzdiscovery.orgnih.gov At the molecular level, knocking down Dyrk1a in the MPTP mouse model led to a cascade of protective changes. researchgate.net This included decreased expression of pro-apoptotic proteins like Bax and active caspase 3, and a corresponding increase in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furthermore, the intervention activated the pro-survival PI3K/AKT signaling pathway and reduced levels of neuroinflammatory markers, including IL-1β, IL-6, and TNF-α. nih.govnih.govresearchgate.net
These molecular changes translated into functional recovery. Mice treated with a DYRK1A inhibitor showed amelioration of behavioral deficits induced by MPTP. nih.gov This demonstrates that the neuroprotective effects observed at the cellular level are sufficient to produce meaningful improvements in motor function in a preclinical animal model of Parkinson's disease.
Table 2: Summary of Outcomes from DYRK1A Inhibition in MPTP Rodent Models
| Outcome Category | Specific Finding | Consequence | Reference |
|---|---|---|---|
| Molecular | Decreased P-α-synuclein (Ser129) | Reduced toxic protein species | nih.gov |
| Decreased Bax, active caspase 3 | Reduced apoptosis | nih.govresearchgate.net | |
| Increased Bcl-2, PI3K, AKT | Enhanced cell survival signals | nih.govresearchgate.net | |
| Decreased IL-1β, IL-6, TNF-α | Reduced neuroinflammation | researchgate.net |
| Behavioral | Ameliorated motor deficits | Improved functional performance | nih.gov |
Investigations in Down Syndrome Models
Down syndrome is caused by the triplication of chromosome 21, which contains the DYRK1A gene. nih.goven-journal.org Consequently, individuals with Down syndrome have a 1.5-fold overexpression of DYRK1A, which is considered a major contributor to the cognitive deficits and altered neurodevelopment characteristic of the condition. alzdiscovery.orgnih.gov This makes pharmacological inhibition of DYRK1A a promising strategy to normalize brain function.
The Ts65Dn mouse is a widely used and well-characterized animal model for Down syndrome, as it carries an extra copy of a segment of mouse chromosome 16 that is syntenic to a large portion of human chromosome 21, including the Dyrk1a gene. nih.goviu.edu These mice exhibit cognitive impairments, particularly in learning and memory, that are analogous to those seen in humans with Down syndrome. nih.govsoton.ac.uk
Pharmacological inhibition of DYRK1A in Ts65Dn mice and other DS models has been shown to correct cognitive deficits. nih.govsoton.ac.uk For instance, treatment with the DYRK1A inhibitor Leucettine L41 successfully rescued recognition memory deficits in these mice. nih.govsoton.ac.uk Similarly, another inhibitor, EGCG, was shown to rescue memory deficits in the Ts65Dn model. researchgate.net These studies provide strong evidence that normalizing DYRK1A activity can alleviate the cognitive impairments associated with its overexpression. alzdiscovery.orgnih.gov
The overexpression of DYRK1A in Down syndrome models contributes to several neuropathological and neurodevelopmental abnormalities. en-journal.orgmdpi.com Elevated DYRK1A activity is linked to premature cell cycle exit and altered differentiation of neuronal progenitors, which can disrupt normal brain development. nih.gov Structurally, Dyrk1a overexpression in mouse models leads to a reduction in dendritic branching and spine density, which are critical for synaptic plasticity and cognitive function. nih.govmdpi.com
Inhibition of DYRK1A has shown potential to correct some of these underlying pathologies. For example, treatment with a DYRK1A inhibitor in Ts65Dn mice from gestation to adulthood was found to suppress the abnormal expression of 3R-tau, a protein implicated in neurodegenerative processes, and rescue cognitive deficits. researchgate.net This suggests that targeting DYRK1A can impact not only cognitive function but also the cellular and molecular abnormalities that drive the neurodevelopmental phenotype in Down syndrome. en-journal.orgresearchgate.net
Table 3: Effects of DYRK1A Inhibition in Down Syndrome Mouse Models
| Model System | Key Intervention | Observed Outcome | Reference |
|---|---|---|---|
| Ts65Dn Mice | DYRK1A Inhibitor (Leucettine L41) | Correction of recognition memory deficits | nih.govsoton.ac.uk |
| Ts65Dn Mice | DYRK1A Inhibitor (EGCG) | Rescue of memory deficits | researchgate.net |
| Ts65Dn Mice | DYRK1A Inhibitor (EGCG) | Suppression of abnormal 3R-tau expression | researchgate.net |
Investigations in Alzheimer's Disease Models
There is no specific data available from preclinical studies investigating the effects of Dyrk1A/α-synuclein-IN-1 on tau pathology in animal models of Alzheimer's disease. While inhibition of the DYRK1A kinase by other compounds has been shown to reduce tau hyperphosphorylation and aggregation in various models, these findings cannot be directly attributed to Dyrk1A/α-synuclein-IN-1 without specific experimental evidence.
There is no specific data available from preclinical studies investigating the effects of Dyrk1A/α-synuclein-IN-1 on amyloid-beta pathology in animal models of Alzheimer's disease. Studies with other DYRK1A inhibitors have demonstrated reductions in amyloid-beta levels and plaque deposition, but dedicated studies on Dyrk1A/α-synuclein-IN-1 are required to confirm similar effects.
Efficacy in Other Relevant Neurodegenerative Disease Models (e.g., Huntington's Disease)
There is no specific data available from preclinical studies evaluating the efficacy of Dyrk1A/α-synuclein-IN-1 in animal models of Huntington's disease. The therapeutic potential in this specific disease context remains to be investigated.
Structure Activity Relationship Sar and Design Principles for Dyrk1a/α Synuclein in 1 and Analogs
Identification of Key Structural Motifs for Dual Inhibitory Activity
The dual inhibitory profile of Dyrk1A/α-synuclein-IN-1 and related compounds hinges on a specific combination of structural motifs within the 6-hydroxybenzothiazole (B183329) urea (B33335) chemotype. nih.govfigshare.com
6-Hydroxybenzothiazole Core : This moiety is essential for Dyrk1A inhibition. The hydroxyl group at the 6-position plays a critical role in binding to the ATP pocket of the Dyrk1A kinase, acting as a hydrogen bond donor. nih.gov Analogs where this hydroxyl group is replaced by a methoxy (B1213986) group exhibit a significant reduction in potency, confirming the importance of this hydrogen-bonding interaction. nih.gov
Urea Linker : The urea group is a crucial structural element that helps to preserve the bioactive conformation of the inhibitor, likely through the formation of an internal hydrogen bond that rigidifies the molecule into a favorable pseudo-6-membered ring structure. nih.govrsc.org
Substituted Phenyl Ring : Modifications to the terminal phenyl ring are determinantal for both Dyrk1A potency and the emergence of α-synuclein aggregation inhibition. Dyrk1A/α-synuclein-IN-1 (referred to as compound b1 in foundational studies) features an unsubstituted phenyl ring and was one of the first compounds in the series identified to possess dual activity. nih.govmedchemexpress.com Another analog, compound b20 , which incorporates a 4-phenyl acetamide (B32628) group, also demonstrated this dual inhibitory profile. nih.gov This indicates that specific, relatively modest substitutions on the phenyl ring are key to achieving the dual-target activity.
The following table summarizes the inhibitory activities of key compounds, illustrating the structural requirements for dual inhibition.
| Compound | Structure | Dyrk1A IC₅₀ (nM) | α-Synuclein Aggregation IC₅₀ (µM) | Dual Activity |
| Dyrk1A/α-synuclein-IN-1 (b1) | 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea | 177 | 10.5 | Yes |
| Compound b20 | Phenyl acetamide derivative | 100 - 200 (est.) | 7.8 | Yes |
| Compound b27 | Phenyl acetamide derivative | 20 | Not Active | No |
Data sourced from AlNajjar, et al. (2022). nih.gov
Strategies for Optimizing Potency, Selectivity, and Biological Activity
The optimization of the 6-hydroxybenzothiazole urea scaffold followed a systematic approach to enhance potency against Dyrk1A, improve selectivity over related kinases, and characterize the unique dual biological activity.
Potency Optimization : The primary strategy for improving Dyrk1A inhibitory potency involved the diversification of the terminal phenyl ring with various amide derivatives. nih.govfigshare.com This effort led to the development of compound b27 , a phenyl acetamide derivative, which displayed the highest potency against Dyrk1A with an IC₅₀ of 20 nM. nih.gov Another study on the same scaffold identified a 3-fluorobenzyl amide derivative (16b ) with an even greater potency of 9.4 nM. figshare.comnih.gov These findings demonstrate that extending the phenyl ring with specific amide functionalities can significantly enhance interaction with the Dyrk1A active site.
Selectivity Enhancement : A key challenge in kinase inhibitor design is achieving selectivity against closely related kinases. For Dyrk1A, the most homologous isoform is Dyrk1B. figshare.comgoogle.com The diversification of the benzylamide moiety on the phenyl ring proved to be an effective strategy for enhancing selectivity. For instance, compound b27 showed high selectivity over closely related kinases. nih.gov In a related series, introducing a methyl piperazine (B1678402) amide (b5 ) resulted in a compound with over 15-fold selectivity for Dyrk1A over Dyrk1B. nih.gov This highlights that structural modifications can be tailored to exploit subtle differences in the ATP-binding pockets of different kinase isoforms.
Achieving Dual Biological Activity : A significant finding was that the structural modifications that maximized Dyrk1A potency did not necessarily confer the dual inhibitory activity. nih.gov The potent Dyrk1A inhibitor b27 , for example, did not inhibit α-synuclein aggregation. nih.gov The dual activity was observed in compounds with less complex substitutions, such as Dyrk1A/α-synuclein-IN-1 (b1 ) and the phenyl acetamide b20 . nih.gov This suggests that a delicate structural balance is required to interact effectively with both the Dyrk1A kinase domain and the aggregation-prone forms of α-synuclein.
| Compound | Key Modification | Dyrk1A IC₅₀ (nM) | Selectivity Profile | Dual Activity |
| Dyrk1A/α-synuclein-IN-1 (b1) | Unsubstituted Phenyl | 177 | Moderate | Yes |
| Compound b27 | Phenyl Acetamide | 20 | High selectivity over related kinases | No |
| Compound 16b | 3-Fluorobenzyl Amide | 9.4 | High selectivity over Dyrk1B | Not Reported |
| Compound b5 | Methyl Piperazine Amide | ~63 | >15-fold selective for Dyrk1A over Dyrk1B | Not Reported |
Data compiled from multiple sources. nih.govfigshare.comnih.gov
Application of Computational Chemistry Approaches in Compound Design and Screening
Computational chemistry has been instrumental in the design and screening of Dyrk1A inhibitors, providing insights into binding mechanisms and guiding the rational design of new compounds. nih.govspringernature.com
Molecular Docking : This technique has been widely used to predict the binding poses of inhibitors within the ATP-binding site of Dyrk1A. nih.govymerdigital.com Docking studies of benzothiazole (B30560) derivatives confirm key interactions, including hydrogen bonds between the inhibitor and the hinge region residues Glu239 and Leu241, as well as with the catalytic Lys188. nih.gov These models also validate the crucial role of the 6-hydroxyl group as a hydrogen bond donor, explaining the observed loss of activity when it is methylated. nih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations are performed to evaluate the stability of the predicted protein-ligand complexes over time. frontiersin.orgbiorxiv.org For Dyrk1A inhibitors, these simulations help to confirm the persistence of key hydrogen bonds and hydrophobic interactions within the binding pocket, providing a more dynamic picture of the binding event and increasing confidence in the proposed binding mode. biorxiv.org
Topological Water Network (TWN) Analysis : This is a specialized computational approach used to identify potent kinase inhibitors by analyzing the network of water molecules within the ATP binding site. nih.gov In a study identifying novel Dyrk1A inhibitors, researchers found that both known and newly identified compounds showed a high percentage of topological water networks in the hinge region of the kinase. nih.gov This method suggests that ligands that favorably displace or interact with these high-energy water molecules are more likely to be potent inhibitors, offering a unique computational screening filter beyond simple docking scores. nih.gov
Development and Characterization of Related Chemotypes with Neuroprotective Profiles
A primary goal of developing dual-target inhibitors like Dyrk1A/α-synuclein-IN-1 is to achieve a neuroprotective effect relevant to diseases like Parkinson's. nih.gov The lead compounds from this series have been characterized in cellular models of neurodegeneration to validate their therapeutic potential. nih.govalzdiscovery.org
The dual inhibitors Dyrk1A/α-synuclein-IN-1 (b1 ) and compound b20 were shown to protect human neuroblastoma SH-SY5Y cells from cytotoxicity induced by α-synuclein oligomers. nih.gov Notably, the potent Dyrk1A reference inhibitor harmine (B1663883), which does not inhibit α-synuclein aggregation, did not show a similar protective effect in this model. nih.gov
Furthermore, in a cellular model using the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease pathology, Dyrk1A/α-synuclein-IN-1 (b1 ) was significantly more effective at preventing cell death than compound b20 . nih.gov This neuroprotective activity against 6-OHDA was previously correlated with Dyrk1A inactivation, suggesting that the Dyrk1A inhibitory component of b1 is key to this specific protective mechanism. nih.govalzdiscovery.org
Building on this research, a related study identified a novel phenethyl amide derivative (24b ) as a triple inhibitor, targeting Dyrk1A activity (IC₅₀ = 119 nM) as well as the aggregation of both tau and α-synuclein oligomers. figshare.comnih.gov This compound also demonstrated efficacy in cellular models of neurotoxicity, representing a promising evolution of the chemotype toward multi-target agents for neurodegenerative diseases. figshare.comnih.gov
| Compound | Target Activities | Neuroprotective Profile |
| Dyrk1A/α-synuclein-IN-1 (b1) | Dyrk1A, α-synuclein aggregation | Protects against α-syn-induced cytotoxicity; Protects against 6-OHDA-induced cell death in SH-SY5Y cells. nih.govalzdiscovery.org |
| Compound b20 | Dyrk1A, α-synuclein aggregation | Exhibits a higher neuroprotective effect against α-syn-induced cytotoxicity compared to b1. nih.gov |
| Compound 24b | Dyrk1A, α-synuclein aggregation, tau aggregation | Confers efficacy in cellular models of α-syn- and 6-OHDA-induced cytotoxicities. figshare.comnih.gov |
Data sourced from AlNajjar, et al. (2022) and Gabr, et al. (2021). nih.govfigshare.comnih.gov
Methodological Approaches for Investigating Dyrk1a/α Synuclein in 1
In Vitro Biochemical and Cell-Based Assays
Kinase Activity Assays for DYRK1A
The inhibitory activity of Dyrk1A/α-synuclein-IN-1 against the DYRK1A kinase is a primary focus of its characterization. A common method to determine this is the ADP-Glo™ kinase assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. In a typical assay, recombinant DYRK1A enzyme is incubated with a specific substrate, such as the synthetic peptide DYRKtide, and adenosine triphosphate (ATP). The ability of Dyrk1A/α-synuclein-IN-1 to inhibit this reaction is measured by a decrease in ADP production.
Through such assays, Dyrk1A/α-synuclein-IN-1 has been shown to be a potent inhibitor of DYRK1A.
| Compound | Target | IC50 | Assay Method |
| Dyrk1A/α-synuclein-IN-1 | DYRK1A | 177 nM nih.gov | ADP-Glo™ Kinase Assay |
α-synuclein Aggregation Assays (e.g., Thioflavin T assay, SDS-PAGE)
To investigate the effect of Dyrk1A/α-synuclein-IN-1 on the aggregation of α-synuclein, the Thioflavin T (ThT) fluorescence assay is widely used. Thioflavin T is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils, such as those formed by aggregated α-synuclein. An increase in ThT fluorescence intensity over time indicates the formation and growth of these aggregates.
In these assays, recombinant α-synuclein monomers are induced to aggregate, often by incubation at 37°C with agitation. The effect of Dyrk1A/α-synuclein-IN-1 is assessed by its inclusion in the reaction mixture. A reduction in the rate and extent of ThT fluorescence increase indicates an inhibitory effect on aggregation.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can also be employed to visualize the different species of α-synuclein (monomers, oligomers, and high molecular weight aggregates) and to confirm the findings of the ThT assay.
| Compound | Target | IC50 | Assay Method |
| Dyrk1A/α-synuclein-IN-1 | α-synuclein Aggregation | 10.5 µM nih.gov | Thioflavin T Assay |
Cellular Viability and Apoptosis Assays
The neuroprotective potential of Dyrk1A/α-synuclein-IN-1 is evaluated in cell-based models of neurotoxicity. A common model utilizes the human neuroblastoma cell line, SH-SY5Y. These cells can be exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) or pre-formed α-synuclein fibrils to induce cell death, mimicking pathological processes in Parkinson's disease.
Cell viability is typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell health. A decrease in the MTT signal reflects reduced cell viability. The protective effect of Dyrk1A/α-synuclein-IN-1 is determined by its ability to rescue cells from the toxic insult, resulting in higher viability compared to untreated, toxin-exposed cells.
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Assays to measure apoptosis often involve quantifying the levels of key regulatory proteins. For instance, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as the activation of executioner caspases like caspase-3, are hallmarks of apoptosis. The effect of Dyrk1A/α-synuclein-IN-1 on these markers can be assessed by techniques such as Western blotting. Studies have shown that Dyrk1A/α-synuclein-IN-1 can protect SH-SY5Y cells from both 6-OHDA and α-synuclein-induced cytotoxicity nih.gov.
Neuroprotective Effects of Dyrk1A/α-synuclein-IN-1 in SH-SY5Y Cells
| Toxin | Compound Concentration | Cell Viability Outcome | Reference |
|---|---|---|---|
| 6-Hydroxydopamine (6-OHDA) | Not specified | More efficient protection compared to a reference inhibitor nih.gov | nih.gov |
Analysis of Substrate Phosphorylation States (e.g., phospho-α-synuclein, phospho-tau)
DYRK1A is known to phosphorylate a number of substrates relevant to neurodegeneration, including α-synuclein at serine 129 (pS129) and the tau protein. The ability of Dyrk1A/α-synuclein-IN-1 to inhibit the phosphorylation of these substrates within a cellular context is a critical aspect of its characterization.
One approach to assess this is to use cell lines, such as HeLa cells, that express a known DYRK1A substrate like the splicing factor 3B subunit 1 (SF3B1). The phosphorylation of SF3B1 at a specific site (e.g., Thr434) can serve as a biomarker for cellular DYRK1A activity. Treatment of these cells with Dyrk1A/α-synuclein-IN-1 would be expected to reduce the levels of phosphorylated SF3B1, which can be quantified by Western blotting using phospho-specific antibodies. While not directly measuring phospho-α-synuclein or phospho-tau, this method provides evidence of target engagement and inhibition of DYRK1A in a cellular environment.
In Vivo Animal Model Studies
Experimental Design and Compound Administration Strategies
While specific in vivo studies for Dyrk1A/α-synuclein-IN-1 are not yet detailed in the available literature, the general experimental design for testing similar inhibitors in animal models provides a framework for future investigations. Mouse models are frequently used to study neurodegenerative diseases. For instance, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease is a common choice. In this model, MPTP is administered to the animals, leading to the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
To evaluate the efficacy of a compound like Dyrk1A/α-synuclein-IN-1, the experimental design would typically involve several groups of animals: a control group, a group receiving only MPTP, and one or more groups receiving MPTP along with different doses of the test compound.
Compound administration strategies would need to be optimized based on the pharmacokinetic properties of Dyrk1A/α-synuclein-IN-1. This would involve determining the optimal route of administration (e.g., oral, intraperitoneal injection) and the dosing regimen (frequency and duration) to ensure adequate brain penetration and target engagement.
The outcomes of such studies would be assessed through a combination of behavioral tests (to measure motor function), immunohistochemical analysis of brain tissue (to quantify neuronal loss and α-synuclein pathology), and biochemical analyses (to measure levels of neurotransmitters and protein phosphorylation).
Neuropathological Assessment Techniques
Neuropathological assessment techniques are crucial for visualizing and quantifying the effects of Dyrk1A/α-synuclein-IN-1 on brain tissue. These methods provide insights into changes in cellular morphology, protein localization, and tissue integrity.
Immunohistochemistry (IHC): This technique is employed to detect the presence and localization of specific proteins within tissue sections. For instance, in studies investigating the role of Dyrk1A in α-synuclein pathology, immunohistochemistry is used to examine the levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and phosphorylated α-synuclein (pS129), a hallmark of Parkinson's disease pathology nih.gov.
Immunofluorescence (IF): Immunofluorescence offers higher resolution and the ability to co-localize multiple proteins within the same tissue section. Double-labeling immunofluorescence can be used to visualize the co-localization of α-synuclein and TH-positive neurons, providing a clearer picture of the compound's effect on the neurons most vulnerable in Parkinson's disease nih.govresearchgate.net.
Histology: Standard histological staining, such as Hematoxylin and Eosin (H&E) staining, is utilized to assess the general morphology of brain tissue nih.gov. This can reveal changes in cell number, nuclear morphology, and signs of inflammation or cell death, providing a broad overview of the tissue's health following treatment with the inhibitor.
| Technique | Application in Dyrk1A/α-synuclein-IN-1 Research | Example Findings from Related Studies |
| Immunohistochemistry | Detection and localization of key proteins like tyrosine hydroxylase and phosphorylated α-synuclein. | Silencing of the Dyrk1a gene in a mouse model of Parkinson's disease led to an increase in TH protein expression nih.gov. |
| Immunofluorescence | High-resolution co-localization of multiple proteins to understand cellular interactions. | Double staining of TH and α-synuclein can visualize the impact on dopaminergic neurons containing α-synuclein aggregates researchgate.net. |
| Histology (H&E) | Assessment of overall brain tissue morphology and identification of cellular changes. | Used to verify the effects of experimental models of Parkinson's disease on neuronal integrity nih.gov. |
Molecular Profiling Techniques
Molecular profiling techniques are essential for understanding the downstream molecular effects of inhibiting Dyrk1A and α-synuclein aggregation. These methods allow for the quantification of changes in gene expression, protein levels, and metabolic profiles.
Western Blot: This technique is used to quantify the levels of specific proteins in tissue or cell lysates. In the context of Dyrk1A/α-synuclein-IN-1, Western blotting can be used to measure the levels of total and phosphorylated α-synuclein, Dyrk1A, and proteins involved in apoptotic pathways such as Bcl-2, Bax, and active caspase 3 nih.gov.
Quantitative PCR (qPCR): qPCR is employed to measure the mRNA expression levels of specific genes. For instance, it can be used to determine if Dyrk1A/α-synuclein-IN-1 affects the transcription of the Dyrk1a gene or other target genes involved in neuronal function and survival nih.gov.
Transcriptome Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes that are differentially expressed following treatment with the inhibitor. This can reveal novel pathways and mechanisms affected by Dyrk1A/α-synuclein-IN-1. In studies involving Dyrk1a, transcriptome sequencing has identified differentially expressed genes involved in neuroactive ligand-receptor interaction and vascular smooth muscle contraction pathways nih.govnih.gov.
Untargeted Metabolomics: This approach allows for the global analysis of all metabolites in a biological sample. It can be used to identify metabolic pathways that are altered by the compound, providing insights into its broader physiological effects. Studies on Dyrk1a have shown that its knockdown can lead to changes in metabolic pathways, particularly those related to cofactors, vitamins, and carbohydrates nih.govnih.gov.
| Technique | Application in Dyrk1A/α-synuclein-IN-1 Research | Example Findings from Related Studies |
| Western Blot | Quantification of specific proteins and their phosphorylation status. | Dyrk1a knockdown in a Parkinson's disease model resulted in decreased expression of P-α-synuclein (Ser129), Bax, and active caspase 3, and increased expression of Bcl-2 nih.gov. |
| Quantitative PCR | Measurement of mRNA levels of target genes. | Decreased Dyrk1a mRNA levels were confirmed in a Dyrk1a knockdown model nih.gov. |
| Transcriptome Sequencing | Comprehensive analysis of global gene expression changes. | Dyrk1a knockdown was associated with differentially expressed genes enriched in pathways like neuroactive ligand-receptor interaction nih.govnih.gov. |
| Untargeted Metabolomics | Global analysis of metabolic changes. | The most altered metabolic pathways following Dyrk1a knockdown were related to cofactors and vitamins, and carbohydrate metabolism nih.govnih.gov. |
Proteomic and Interactomic Studies to Elucidate Protein-Protein Interactions
Proteomic and interactomic studies are critical for mapping the protein-protein interactions of Dyrk1A and understanding how Dyrk1A/α-synuclein-IN-1 might modulate these interactions.
Several proteomic studies have been conducted to identify proteins that interact with DYRK1A in various human cell lines nih.govsemanticscholar.org. These studies have revealed a large number of binding partners, many of which were not previously associated with DYRK1A nih.gov. Interestingly, known substrates of DYRK1A are often not detected in these studies, which is likely due to the transient nature of kinase-substrate interactions nih.govsemanticscholar.org.
The proteins that have been reproducibly identified as interacting with DYRK1A across multiple studies are thought to form stable complexes and may be significant for the kinase's function nih.gov. These interacting proteins could be involved in regulatory functions, such as recruiting DYRK1A to specific subcellular locations or signaling pathways nih.govsemanticscholar.org.
By understanding the protein interaction network of DYRK1A, researchers can better predict the downstream consequences of its inhibition by Dyrk1A/α-synuclein-IN-1. For example, the interaction between DYRK1A and α-synuclein, where DYRK1A can phosphorylate α-synuclein, is a key target of this inhibitor nih.gov.
| Interacting Protein | Significance in DYRK1A Function |
| DCAF7 | A known binding partner of DYRK1A nih.gov. |
| FAM53C | Consistently detected in proteomic studies of DYRK1A nih.gov. |
| RNF169 | Identified as a stable interacting partner of DYRK1A nih.gov. |
| α-synuclein | A substrate of DYRK1A; phosphorylation by DYRK1A can enhance its aggregation nih.gov. |
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidating Undiscovered Substrates and Interaction Partners of DYRK1A and α-synuclein in Disease Contexts
A comprehensive understanding of the full spectrum of molecular interactions involving DYRK1A and α-synuclein is crucial for predicting the broader biological consequences of their dual inhibition. While over 20 substrates of DYRK1A have been identified, encompassing a wide array of cellular processes, many of its interaction partners remain poorly characterized. alzdiscovery.orgfrontiersin.org Future research should prioritize the identification of novel substrates and binding partners for both DYRK1A and α-synuclein, particularly within the context of specific disease states like Parkinson's disease and Alzheimer's disease. mdpi.comthebiogrid.orgnih.gov
Recent proteomic studies have begun to identify a range of DYRK1A interacting proteins, though the functional significance of many of these interactions is not yet understood. frontiersin.org It is plausible that some of these partners are involved in recruiting DYRK1A to specific subcellular locations or signaling pathways. frontiersin.org A deeper understanding of these interactions could reveal previously unknown cellular functions of DYRK1A and α-synuclein, providing insights into disease mechanisms and potentially uncovering new therapeutic targets.
Table 1: Known and Potential Interaction Partners of DYRK1A and α-synuclein
| Protein | Known/Potential Interactor of | Cellular Function | Disease Relevance |
| Parkin | DYRK1A | E3 ubiquitin ligase activity | Parkinson's Disease |
| SEPT4 | DYRK1A | Enhances α-synuclein aggregation | Parkinson's Disease |
| Tau | DYRK1A | Microtubule stabilization | Alzheimer's Disease |
| Amyloid Precursor Protein (APP) | DYRK1A | Aβ peptide production | Alzheimer's Disease |
| Presenilin 1 (PSEN1) | DYRK1A | γ-secretase complex component | Alzheimer's Disease |
| RNF169 | DYRK1A | DNA damage repair | Cancer |
| GSK3β | α-synuclein | Kinase involved in multiple pathways | Parkinson's Disease, Alzheimer's Disease |
Comprehensive Understanding of Synergistic Effects of Dual Inhibition
The simultaneous inhibition of DYRK1A and α-synuclein aggregation by a single compound like Dyrk1A/α-synuclein-IN-1 is predicated on the hypothesis of a synergistic therapeutic effect. mdpi.commedchemexpress.com Preclinical studies have shown that DYRK1A can directly phosphorylate α-synuclein, which in turn promotes its aggregation. mdpi.comthebiogrid.orgnih.gov Therefore, inhibiting both the kinase activity of DYRK1A and the aggregation of its substrate, α-synuclein, is expected to be more effective than targeting either process alone.
Future research should focus on quantifying this synergy in various preclinical models. For instance, comparing the neuroprotective effects of Dyrk1A/α-synuclein-IN-1 with those of selective DYRK1A inhibitors and selective α-synuclein aggregation inhibitors would provide direct evidence of the benefits of the dual-targeting approach. Furthermore, investigating the impact of dual inhibition on downstream pathological cascades, such as neuroinflammation and mitochondrial dysfunction, will be critical to understanding the full scope of its therapeutic potential. mdpi.com
Exploring Novel Therapeutic Applications in Other Protein Misfolding Disorders
The pathological hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. nih.gov Given the role of DYRK1A in phosphorylating key proteins involved in these disorders, such as tau in Alzheimer's disease, there is a strong rationale for exploring the therapeutic potential of DYRK1A inhibitors in a broader range of proteinopathies. mdpi.comrhhz.net
Preclinical studies have already suggested the potential of DYRK1A inhibitors in Alzheimer's disease and Down syndrome. alzdiscovery.orgnih.govnih.gov Future investigations should extend to other conditions characterized by protein misfolding, such as Huntington's disease and frontotemporal dementia. mdpi.comgoogle.com Assessing the efficacy of dual-target inhibitors like Dyrk1A/α-synuclein-IN-1 in animal models of these diseases could significantly expand their therapeutic applicability.
Development of Next-Generation Dyrk1A/α-synuclein-IN-1 Analogs with Enhanced Efficacy and Target Specificity
While Dyrk1A/α-synuclein-IN-1 represents a significant advancement, there is always room for improvement in drug design. medchemexpress.com The development of next-generation analogs should focus on enhancing both potency and selectivity for DYRK1A and α-synuclein. A major challenge in developing DYRK1A inhibitors is achieving selectivity over other kinases in the CMGC family. alzdiscovery.org
Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of novel compounds with improved pharmacological properties. mdpi.comrhhz.net For example, using natural products like harmine (B1663883) and epigallocatechin gallate (EGCG) as scaffolds has proven to be a successful strategy for developing new DYRK1A inhibitors. alzdiscovery.orgmdpi.com The goal is to create analogs with optimized efficacy, reduced off-target effects, and improved pharmacokinetic profiles to ensure better brain penetration and bioavailability. medchemexpress.commdpi.com
Table 2: Examples of Scaffolds for Developing Novel DYRK1A Inhibitors
| Scaffold | Origin | Key Features |
| Harmine | Natural beta-carboline alkaloid | Potent DYRK1A inhibitor, but lacks selectivity |
| Leucettines | Derived from marine sponges | Dual CLK and DYRK inhibitors |
| Epigallocatechin gallate (EGCG) | Natural polyphenol from green tea | Non-ATP competitive inhibitor with antioxidant properties |
| 6-hydroxybenzothiazole (B183329) urea (B33335) | Synthetic | Scaffold for dual Dyrk1A/α-synuclein aggregation inhibitors |
Integration with Multi-Targeted Therapeutic Strategies for Complex Neurodegenerative Disorders
The multifactorial nature of neurodegenerative diseases suggests that targeting a single pathological pathway may be insufficient for effective treatment. nih.govmdpi.comjocpr.com Consequently, the future of neurotherapeutics likely lies in multi-targeted strategies. mdpi.comresearchgate.net Dyrk1A/α-synuclein-IN-1, as a dual-target inhibitor, is a step in this direction.
Future preclinical research should explore the integration of Dyrk1A/α-synuclein-IN-1 with other therapeutic agents that act on different pathological mechanisms, such as anti-inflammatory drugs, antioxidants, or compounds that enhance protein clearance pathways. The aim is to identify combination therapies that exhibit synergistic or additive neuroprotective effects, offering a more comprehensive approach to treating these complex disorders.
Identification and Validation of Preclinical Biomarkers for Compound Efficacy and Disease Progression
To facilitate the translation of promising preclinical findings into clinical trials, it is essential to identify and validate reliable biomarkers of compound efficacy and disease progression. michaeljfox.org For therapies targeting DYRK1A and α-synuclein, potential biomarkers could include levels of phosphorylated α-synuclein in cerebrospinal fluid or blood, as well as imaging markers of synaptic integrity and neuroinflammation. biospace.com
One study in humans identified a composite biomarker for Alzheimer's disease that included plasma DYRK1A levels, which was found to be highly predictive. alzdiscovery.org Preclinical studies in animal models should aim to identify similar biomarkers that correlate with the therapeutic response to Dyrk1A/α-synuclein-IN-1. These biomarkers will be invaluable for monitoring treatment efficacy and for patient stratification in future clinical trials.
Q & A
Q. What are the primary molecular mechanisms by which Dyrk1A regulates cell death and neurodegeneration?
Dyrk1A modulates apoptotic pathways via phosphorylation of apoptosis signal-regulating kinase 1 (ASK1), which activates JNK1 signaling to promote cell death . Additionally, its interaction with α-synuclein in neurodegenerative models suggests a role in protein aggregation and neuronal toxicity. Researchers should validate these mechanisms using kinase activity assays (e.g., phosphorylation of Thr-845 on ASK1) and co-immunoprecipitation to confirm protein-protein interactions .
Q. What experimental methods are recommended for detecting Dyrk1A activity in cellular models?
Use validated polyclonal antibodies (e.g., Rabbit-derived antibodies targeting Human/Mouse/Rat Dyrk1A) for Western blotting and immunohistochemistry. Include positive controls (e.g., overexpressed Dyrk1A) and negative controls (knockdown models). Advanced Verification data for antibody specificity should be prioritized to minimize off-target effects .
Q. How can researchers design in vivo studies to investigate Dyrk1A’s role in neurodevelopmental disorders?
Utilize trisomic mouse models (e.g., Ts65Dn) with genetic backgrounds standardized to minimize confounding alleles. Measure craniofacial and airway phenotypes to assess developmental impacts. Ensure littermate controls and document genetic backgrounds (e.g., B6C3 intercross) to address variability, as residual 129 alleles may skew results .
Advanced Research Questions
Q. What strategies resolve contradictory findings regarding Dyrk1A’s dual roles in apoptosis and viral entry?
Contradictions may arise from context-dependent signaling (e.g., cell type or stress conditions). Design experiments to isolate pathways:
- Compare Dyrk1A activity in apoptotic vs. viral infection models using RNA-Seq (GSE213999) and ATAC-Seq (GSE186201) to identify pathway-specific gene regulation .
- Employ selective inhibitors (e.g., α-synuclein-IN-1) to dissect kinase-dependent vs. scaffolding functions .
Q. How should researchers address reproducibility challenges in Dyrk1A studies involving genetic models?
- Standardize genetic backgrounds by backcrossing for ≥7 generations to reduce allele interactions .
- Publish raw data (e.g., RNA-Seq datasets in NCBI GEO) and analysis code openly to enable replication .
- Include detailed methods for compound preparation and dosing (e.g., α-synuclein-IN-1 solubility/stability profiles) .
Q. What statistical approaches are critical for analyzing Dyrk1A-related phenotypic data in complex models?
- Use multivariate regression to account for covariates like genetic background or litter effects in trisomic mice .
- Apply Benjamini-Hochberg correction for high-throughput data (e.g., RNA-Seq) to control false discovery rates .
Methodological and Ethical Considerations
Q. How can researchers integrate multi-omics data to study Dyrk1A’s role in disease pathways?
Combine RNA-Seq, ATAC-Seq, and phosphoproteomics using tools like DESeq2 for differential expression and DAVID for pathway enrichment. Cross-reference with human single-cell RNA-Seq datasets (Human Cell Atlas) to identify conserved mechanisms .
Q. What ethical guidelines apply when studying Dyrk1A inhibitors in preclinical models?
- Obtain institutional approval for animal studies, ensuring humane endpoints and sample size justification .
- Disclose conflicts of interest (e.g., patent filings on α-synuclein-IN-1) and adhere to ARRIVE guidelines for reporting .
Data Interpretation and Future Directions
Q. How do genetic background variations in mouse models impact Dyrk1A study outcomes?
Residual 129 alleles in B6C3 mice can alter craniofacial phenotypes, leading to false associations. Use advanced intercross strains and replicate findings across multiple genetic lines to confirm specificity .
Q. What novel methodologies are emerging to study Dyrk1A-α-synuclein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
